BenchChemオンラインストアへようこそ!

N-(Isoxazol-3-yl)-2-phenylbutanamide

Fragment-based drug discovery Structure-based drug design NUDT7

N-(Isoxazol-3-yl)-2-phenylbutanamide (CAS 774588-62-4) is a synthetic small-molecule isoxazole-carboxamide with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol. The compound features an isoxazole ring linked via an amide bond at the 3-position to a 2-phenylbutanamide side chain bearing a chiral center at the α-carbon of the butanamide moiety.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B4183957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Isoxazol-3-yl)-2-phenylbutanamide
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=NOC=C2
InChIInChI=1S/C13H14N2O2/c1-2-11(10-6-4-3-5-7-10)13(16)14-12-8-9-17-15-12/h3-9,11H,2H2,1H3,(H,14,15,16)
InChIKeySZRQFFYFLMVKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>34.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(Isoxazol-3-yl)-2-phenylbutanamide Procurement Guide: Core Identity, Supply Landscape, and Structural Baseline


N-(Isoxazol-3-yl)-2-phenylbutanamide (CAS 774588-62-4) is a synthetic small-molecule isoxazole-carboxamide with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol [1]. The compound features an isoxazole ring linked via an amide bond at the 3-position to a 2-phenylbutanamide side chain bearing a chiral center at the α-carbon of the butanamide moiety [2]. The (R)-enantiomer is registered as PDB ligand H2D and has been co-crystallized with human peroxisomal coenzyme A diphosphatase NUDT7 (PDB 5QGH) at 1.82 Å resolution, providing a crystallographically validated starting point for structure-based drug design [3]. Commercially, the compound is available from multiple suppliers at purities ranging from ≥95% (Leyan) to ≥98% (MolCore), with ISO-certified quality systems applicable to global pharmaceutical R&D and quality control workflows . The compound falls within the broader structural class of N-(isoxazol-3-yl)-aryl-carboxylic acid amides, which have been patented by Bayer CropScience AG for herbicidal applications (WO2014086746A1) [4].

Why N-(Isoxazol-3-yl)-2-phenylbutanamide Cannot Be Replaced by Generic Isoxazole-Carboxamide Analogs


Substituting N-(Isoxazol-3-yl)-2-phenylbutanamide with a closely related analog — such as the isoxazol-4-yl positional isomer (CAS 1396813-19-6), the 4-phenylbutanamide regioisomer, or a 5-substituted isoxazole derivative — introduces alterations in three critical molecular recognition features: (i) regioisomeric attachment at the isoxazole 3-position vs. 4-position reorients the amide hydrogen-bonding vector and alters the spatial relationship between the heterocycle and the phenylbutanamide side chain [1]; (ii) the chiral center at the 2-position of the butanamide chain generates enantiomer-dependent binding modes, as evidenced by the exclusive deposition of the (R)-enantiomer (not the racemate or (S)-form) in the NUDT7 co-crystal structure PDB 5QGH [2]; and (iii) the unsubstituted isoxazole ring preserves a low molecular weight (230.26 Da) and favorable fragment-like physicochemical profile (cLogP 2.4, TPSA 55.1 Ų) that would be eroded by bulkier substituents such as the tert-butyl group in N-(5-(tert-butyl)isoxazol-3-yl)-2-phenylbutanamide (MW 286.37, CAS 959240-45-0) [3]. These structural features collectively ensure that generic substitution across regioisomers or substituted analogs risks loss of the specific binding interactions and physicochemical properties that define this compound's utility in fragment-based and structure-guided discovery workflows.

N-(Isoxazol-3-yl)-2-phenylbutanamide Quantitative Differentiation Evidence: Comparator-Based Selection Data


Crystallographically Validated Target Engagement: NUDT7 Co-Crystal Structure Absent for Positional Isomers

The (R)-enantiomer of N-(Isoxazol-3-yl)-2-phenylbutanamide is co-crystallized with human NUDT7 (PDB 5QGH) at 1.82 Å resolution, providing direct atomic-level evidence of target engagement [1]. In contrast, neither the isoxazol-4-yl positional isomer (N-(isoxazol-4-yl)-2-phenylbutanamide, CAS 1396813-19-6) nor the 4-phenylbutanamide regioisomer (N-(isoxazol-3-yl)-4-phenylbutanamide) has a publicly deposited co-crystal structure with any protein target as of 2026 [2]. This crystallographic evidence uniquely enables structure-guided optimization for the 3-yl series.

Fragment-based drug discovery Structure-based drug design NUDT7 X-ray crystallography PanDDA

Fragment-Like Physicochemical Profile Differentiates from Bulkier 5-Substituted Analogs

N-(Isoxazol-3-yl)-2-phenylbutanamide (MW 230.26, cLogP 2.4, TPSA 55.1 Ų, HBD 1, HBA 3, rotatable bonds 4) satisfies Astex Rule of Three guidelines for fragment-based screening [1]. By comparison, the 5-(tert-butyl)-substituted analog (N-(5-(tert-butyl)isoxazol-3-yl)-2-phenylbutanamide, CAS 959240-45-0) has MW 286.37, exceeding the preferred MW ≤ 250 Da fragment threshold, and introduces additional lipophilicity from the tert-butyl group that would elevate cLogP beyond typical fragment criteria . This difference in physicochemical profile directly impacts suitability for fragment library inclusion and fragment-to-lead optimization strategies.

Fragment-based screening Rule of Three Physicochemical properties Lead-likeness

Regioisomeric Differentiation: Isoxazol-3-yl vs. Isoxazol-4-yl Attachment Impacts Reported Cellular Activity

In vitro cytotoxicity data reported for the isoxazol-4-yl positional isomer N-(1,2-oxazol-4-yl)-2-phenylbutanamide indicate an IC50 of 15 µM against HeLa cervical cancer cells . Systematic biological activity data for the isoxazol-3-yl compound in the same assay is not published as of 2026; however, the distinct regioisomeric attachment at the 3-position vs. 4-position of the isoxazole ring alters the orientation of the amide carbonyl hydrogen-bond acceptor and the N-O dipole moment, which is expected to produce a different activity profile in target-based or cell-based assays [1]. This class-level SAR is consistent with the broader isoxazole-carboxamide literature where 3-carboxamide vs. 4-carboxamide regioisomers exhibit divergent COX-2 selectivity and cytotoxic potency [2].

Regioisomerism Isoxazole Cancer cell cytotoxicity HeLa SAR

Herbicidal Patent Family Coverage: Distinction from Non-Agricultural Isoxazole-Carboxamides

The generic structure of N-(Isoxazol-3-yl)-2-phenylbutanamide is encompassed by the Markush claims of Bayer CropScience patent WO2014086746A1, which covers N-(isoxazol-3-yl)-aryl-carboxylic acid amides as selective herbicides for broad-leaved weeds and weed grasses in useful crops [1]. This patent family represents a structurally defined agrochemical application space distinct from the medicinal chemistry focus of most isoxazole-carboxamide derivatives, such as the COX-inhibitory series reported by Hawash et al. (2022) [2]. The dual relevance — crystallographically validated medicinal target (NUDT7) and patented agrochemical scaffold — offers a unique cross-sector positioning that is not shared by the 4-yl positional isomer or the 5-substituted analogs.

Herbicide discovery Agrochemical patent N-(isoxazol-3-yl)-aryl-carboxylic acid amide Bayer CropScience

N-(Isoxazol-3-yl)-2-phenylbutanamide: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting NUDIX Hydrolases

The (R)-enantiomer of N-(Isoxazol-3-yl)-2-phenylbutanamide serves as a structurally validated fragment hit for NUDT7, a peroxisomal NUDIX hydrolase implicated in coenzyme A metabolism. The 1.82 Å co-crystal structure (PDB 5QGH) provides detailed information on binding pose, hydrogen-bonding interactions, and solvent-exposed vectors amenable to fragment growing and merging strategies [1]. Procurement of this compound enables structure-guided elaboration without the need for de novo crystallographic fragment screening, accelerating hit-to-lead timelines for NUDT7 and related NUDIX family targets.

Agrochemical Lead Discovery: Herbicidal Isoxazole-3-Carboxamide Scaffold

N-(Isoxazol-3-yl)-2-phenylbutanamide falls within the generic claims of Bayer CropScience patent WO2014086746A1, which discloses N-(isoxazol-3-yl)-aryl-carboxylic acid amides as selective herbicides [2]. The compound's unsubstituted isoxazole ring and 2-phenylbutanamide side chain represent a minimal pharmacophore within this patent space, making it a suitable starting point for agrochemical SAR exploration. Its fragment-like properties (MW 230.26, cLogP 2.4) also support downstream optimization toward crop protection candidates with favorable environmental fate profiles.

Enantioselective Probe Development for Target Validation

The chiral center at the 2-position of the butanamide chain enables enantiomeric differentiation in biological assays. Since only the (R)-enantiomer has been crystallographically observed bound to NUDT7 [1], procurement of both enantiomers (or the racemate with subsequent chiral separation) allows investigators to establish enantiomer-dependent target engagement and selectivity. This feature is absent in achiral analogs such as N-(isoxazol-3-yl)-4-phenylbutanamide, where the phenyl group is positioned distal to the amide linkage, eliminating the chiral center.

Physicochemical Benchmarking in Isoxazole SAR Libraries

With MW 230.26, cLogP 2.4, TPSA 55.1 Ų, and only 4 rotatable bonds, N-(Isoxazol-3-yl)-2-phenylbutanamide occupies a favorable position in oral drug-like chemical space [3]. It serves as an unsubstituted reference compound for benchmarking the effects of isoxazole ring substitution (e.g., 5-tert-butyl, 5-methyl, 5-aryl) on potency, selectivity, and ADME parameters. Procurement of this compound alongside its substituted analogs enables systematic SAR studies where the contribution of each substituent can be deconvoluted from the core scaffold.

Quote Request

Request a Quote for N-(Isoxazol-3-yl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.